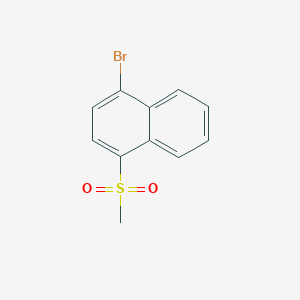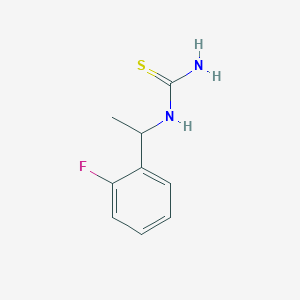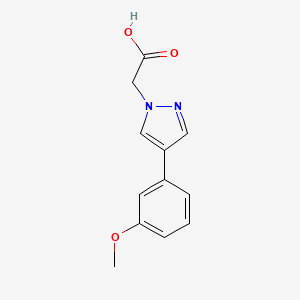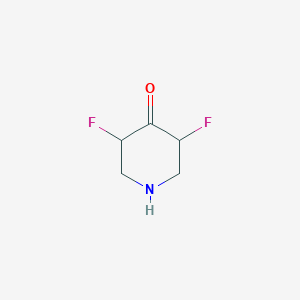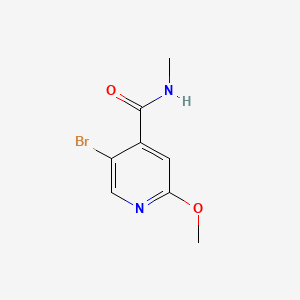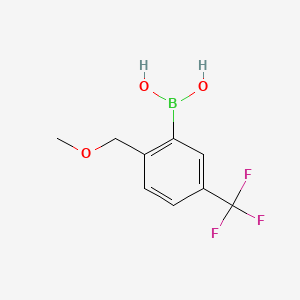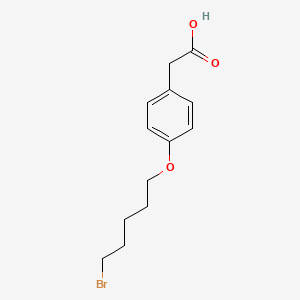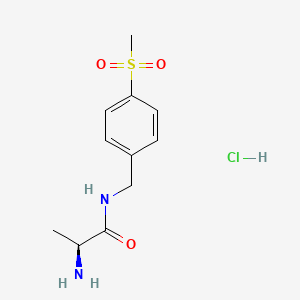
(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. The compound features an amino group, a benzyl group substituted with a methylsulfonyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the benzyl intermediate: The protected amino compound is reacted with 4-(methylsulfonyl)benzyl chloride under basic conditions to form the benzyl intermediate.
Deprotection: The protecting group is removed to regenerate the free amino group.
Amidation: The free amino group is then reacted with a suitable carboxylic acid derivative to form the propanamide moiety.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-N-(4-(methylsulfonyl)phenyl)propanamide
- (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)butanamide
Uniqueness
(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride is unique due to its specific combination of functional groups and chiral center, which can impart distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H17ClN2O3S |
|---|---|
Peso molecular |
292.78 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(4-methylsulfonylphenyl)methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O3S.ClH/c1-8(12)11(14)13-7-9-3-5-10(6-4-9)17(2,15)16;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
Clave InChI |
DXUKCKCDHUMPPV-QRPNPIFTSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C)N.Cl |
SMILES canónico |
CC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




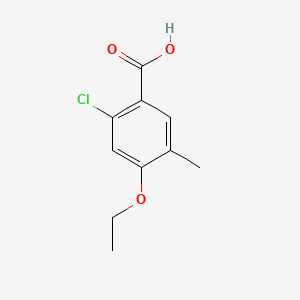
![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)

